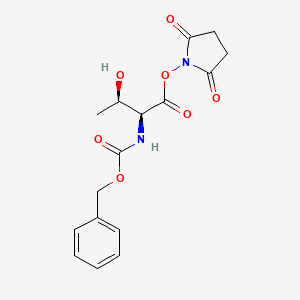

Z-L-Threonine N-hydroxysuccinimide ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Z-L-Threonine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C16H18N2O7 . It is also known by the synonym Z-L-Thr-OSu .

Molecular Structure Analysis

The molecular structure of Z-L-Threonine N-hydroxysuccinimide ester consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The IUPAC name for this compound is benzyl (1S,2R)-1- { [ (2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-2-hydroxypropylcarbamate .Chemical Reactions Analysis

N-hydroxysuccinimide esters, such as Z-L-Threonine N-hydroxysuccinimide ester, are known to be versatile reactivity-based probes. They can map the reactivity of a wide range of nucleophilic ligandable hotspots, including lysines, serines, threonines, and tyrosines .Physical And Chemical Properties Analysis

Z-L-Threonine N-hydroxysuccinimide ester is a white powder with a melting point of 97-101°C . It has a molecular weight of 350.33 . The compound should be stored at 0-8°C .Scientific Research Applications

Functionalization of Cellulose

N-Hydroxysuccinimide-activated esters, such as Z-L-Threonine N-hydroxysuccinimide ester, have been used as functionalization agents for amino cellulose . This involves a synthesis protocol that introduces new functionalities to cellulose, starting with established protocols for the tosylation of cellulose and its subsequent reaction with a diamine linker .

Photoreactive Functional Group

The ester has been used in the functionalization of microcrystalline cellulose with a N-hydroxysuccinimide-activated ester of benzophenone, a photoreactive functional group . Irradiation of the final product with UV light yields a self-standing polymer film and is expected to result in cross-linking among cellulose chains .

Chemiluminescence Coreactant

N-Hydroxysuccinimide (NHS), a component of Z-L-Threonine N-hydroxysuccinimide ester, has been explored as an efficient and stable chemiluminescence coreactant . The chemiluminescence intensity of the luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system .

Detection of Co2+

The luminol-NHS system has been applied for the highly selective and ultrasensitive detection of Co2+ . This system enables the efficient detection of luminol and NHS with excellent sensitivity .

Protein Surface Labeling

The N-hydroxysuccinimide (NHS) ester moiety is one of the most widely used amine reactive groups for covalent conjugation of proteins/peptides to other functional targets . In this context, Z-L-Threonine N-hydroxysuccinimide ester could potentially be used for protein surface labeling.

Biochemical Applications and Organic Synthesis

NHS, a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis, is a component of Z-L-Threonine N-hydroxysuccinimide ester . This suggests that the ester could be used in similar applications.

Mechanism of Action

Target of Action

Z-L-Threonine N-hydroxysuccinimide ester is a powerful protein-modification reagent . It primarily targets aliphatic amines, which are abundant in proteins, making it a versatile tool for protein modification .

Mode of Action

The compound works by forming a covalent bond with the amine group in proteins . This is achieved through the N-hydroxysuccinimide (NHS) ester, which is highly reactive towards amines . The reaction results in the formation of an amide bond, with the release of the NHS .

Future Directions

The use of N-hydroxysuccinimide esters, such as Z-L-Threonine N-hydroxysuccinimide ester, as reactivity-based probes for mapping proteome-wide ligandable hotspots is a promising area of research . These compounds could potentially be used to identify previously unknown druggable hotspots in proteins, enabling new strategies for drug discovery .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23)/t10-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZRUMKJVGFNAZ-YGRLFVJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679835 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76401-90-6 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B612786.png)

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)